

In-depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene

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Compound of Interest

Compound Name: 1-(3-Iodopropoxy)-4-methoxybenzene

Cat. No.: B032891

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CAS Number: 118943-23-0

This technical guide provides a comprehensive overview of **1-(3-Iodopropoxy)-4-methoxybenzene**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

1-(3-Iodopropoxy)-4-methoxybenzene is a valuable reagent in the synthesis of complex organic molecules.^[1] While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of **1-(3-Iodopropoxy)-4-methoxybenzene** and Related Compounds

Property	Value for 1-(3-Iodopropoxy)-4-methoxybenzene	Value for 1-(3-Bromopropoxy)-4-methoxybenzene	Value for 4-Iodoanisole
CAS Number	118943-23-0	6267-37-4[2]	696-62-8
Molecular Formula	C ₁₀ H ₁₃ IO ₂ [1]	C ₁₀ H ₁₃ BrO ₂ [2]	C ₇ H ₇ IO
Molecular Weight	292.11 g/mol [1]	245.11 g/mol [2]	234.03 g/mol [3]
Appearance	Brown Oil[1]	Not specified	Pale yellow powder[3]
Storage	2-8°C Refrigerator[1]	Not specified	Not specified

Synthesis

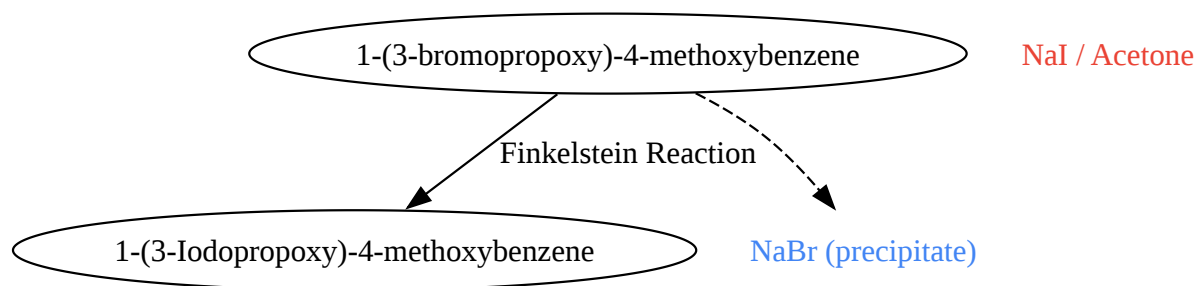
The primary route for the synthesis of **1-(3-Iodopropoxy)-4-methoxybenzene** is through a Finkelstein reaction, a nucleophilic substitution where an alkyl halide is converted to another. In this case, the more readily available 1-(3-bromopropoxy)-4-methoxybenzene is treated with an iodide salt in a suitable solvent.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is a generalized procedure based on the classic Finkelstein reaction.[4]

- Materials:
 - 1-(3-bromopropoxy)-4-methoxybenzene
 - Sodium iodide (NaI)
 - Acetone (anhydrous)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-bromopropoxy)-4-methoxybenzene in anhydrous acetone.
 - Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

- Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.[4]
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated sodium bromide is removed by filtration.
- The acetone is removed from the filtrate under reduced pressure.
- The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure **1-(3-Iodopropoxy)-4-methoxybenzene**.



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Caption: Role of **1-(3-Iodopropoxy)-4-methoxybenzene** in the synthesis of Stigmatellin.

Spectral Data (Predicted and from Analogous Compounds)

While experimental spectra for **1-(3-Iodopropoxy)-4-methoxybenzene** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

Table 2: Expected and Comparative Spectral Data

Technique	Expected Peaks/Signals for 1-(3-Iodopropoxy)-4-methoxybenzene	Comparative Data from 4-Iodoanisole (¹ H NMR) [5]
¹ H NMR	Aromatic protons (AA'BB' system, ~6.8-7.5 ppm), Methoxy protons (~3.8 ppm), Propoxy chain protons (multiplets, ~2.0-4.0 ppm)	δ 3.78 (s, 3H), 6.61-6.74 (m, 2H), 7.48-7.65 (m, 2H)
¹³ C NMR	Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm), Propoxy chain carbons (~30-70 ppm), Carbon bearing iodine (~5 ppm)	δ 55.3, 82.7, 116.3, 138.2, 159.4 [5]
IR	C-O-C stretching (aromatic ether, ~1250 cm ⁻¹), C-O-C stretching (aliphatic ether, ~1100 cm ⁻¹), C-H stretching (aromatic and aliphatic), C-I stretching (~500-600 cm ⁻¹)	Not directly comparable
Mass Spec.	Molecular ion peak (m/z = 292), Fragments corresponding to loss of iodine, the propoxy chain, and the methoxy group.	GC-MS: m/z (%) 233.95 (100) [M] ⁺ [5]

Safety and Handling

Detailed toxicological data for **1-(3-Iodopropoxy)-4-methoxybenzene** is not available. However, based on the data for the analogous bromo- compound, it should be handled with care.

General Safety Precautions:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- Store in a tightly sealed container in a cool, dry place as recommended. [1] The hazards associated with 1-(3-bromopropoxy)-4-methoxybenzene include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [2] Similar precautions should be taken for the iodo- derivative.

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